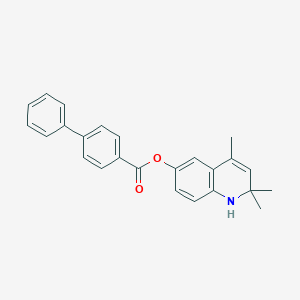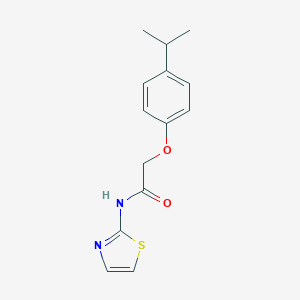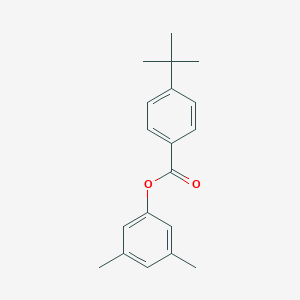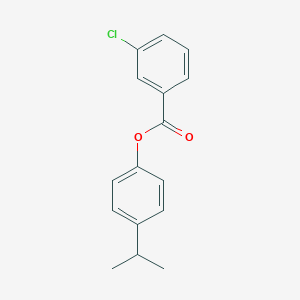
2,2,4-Trimetil-1,2-dihidroquinolin-6-il bifeníl-4-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is known for its unique chemical structure, which combines a quinoline moiety with a biphenyl carboxylate group
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used as an antioxidant in polymer and rubber industries to enhance the stability and durability of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding tetrahydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and tetrahydroquinoline compounds .
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can modulate enzyme activities and signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound.
Biphenyl-4-carboxylic acid: Another precursor used in the synthesis.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate is unique due to its combined structural features of quinoline and biphenyl carboxylate, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-17-16-25(2,3)26-23-14-13-21(15-22(17)23)28-24(27)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16,26H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODBHJHLEHHAKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-bromophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404166.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B404167.png)
![{4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B404169.png)
![6-ethyl-2-methyl-4-oxo-3-(phenyloxy)-4H-chromen-7-yl 2-({[(phenylmethyl)oxy]carbonyl}amino)propanoate](/img/structure/B404170.png)
![5-(3-chlorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B404172.png)
![2',3',4,5-TETRAMETHYL 6'-BENZOYL-7'-ETHOXY-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B404174.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B404179.png)
![4-ethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B404180.png)
![4-{[(4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE](/img/structure/B404181.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B404182.png)



